2-[{[Amino(4-hydroxyphenyl)acetyl]amino}(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4S)-2-((®-2-Amino-2-(4-hydroxyphenyl)acetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a thiazolidine ring, an amino acid derivative, and a phenolic group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-((®-2-Amino-2-(4-hydroxyphenyl)acetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Thiazolidine Ring: This step involves the cyclization of a suitable amino acid derivative with a thiol compound under acidic or basic conditions.
Introduction of the Phenolic Group: This can be achieved through electrophilic aromatic substitution reactions, where a phenol derivative is introduced into the molecule.
Amidation Reaction: The final step involves the formation of the amide bond between the amino acid derivative and the phenolic compound, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Medicine
The compound has potential applications in medicine, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4S)-2-((®-2-Amino-2-(4-hydroxyphenyl)acetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring but different functional groups.
Phenylalanine: An amino acid with a phenolic group, similar to the phenolic moiety in the compound.
N-Acetylcysteine: A compound with a thiol group, similar to the thiazolidine ring’s sulfur atom.
Uniqueness
(4S)-2-((®-2-Amino-2-(4-hydroxyphenyl)acetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring, an amino acid derivative, and a phenolic group. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKJQFIKHAUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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